![molecular formula C7H8N4 B1396135 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-44-4](/img/structure/B1396135.png)
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol. This compound belongs to the class of triazines, which are characterized by a ring structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyrrole with an appropriate diazonium salt in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, have been investigated for their antiviral properties. Notably, some analogs have shown effectiveness against viruses such as norovirus and Ebola. The compound acts as a potential inhibitor by targeting specific viral pathways, enhancing its utility in antiviral drug design .
Kinase Inhibition
The compound has been identified as a promising candidate for inhibiting various kinases involved in cancer progression. For instance:
- PI3K Pathway Inhibition : It has been reported to inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival in cancer cells .
- EGFR and HER2 Inhibition : The dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) has been noted, making it relevant in the treatment of specific breast cancers .
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches. Recent studies have categorized these methods into various strategies:
These methodologies not only enhance the yield and purity of the compound but also allow for structural modifications that can improve biological activity.
Case Studies
Case Study 1: Antiviral Drug Development
A study explored the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives and their antiviral efficacy against norovirus. The results indicated that specific modifications to the triazine core significantly enhanced antiviral activity. This underscores the importance of structural diversity in drug design .
Case Study 2: Cancer Therapeutics
In another investigation focusing on kinase inhibitors, derivatives of this compound were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2 kinases. The findings revealed potent antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is structurally similar to other triazine derivatives, such as pyrrolo[2,1-f][1,2,4]triazin-4-amine and other methyl-substituted analogs. its unique methyl group at the 2-position imparts distinct chemical and biological properties, making it stand out among its counterparts. These differences can influence its reactivity, stability, and biological activity, highlighting its uniqueness in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of pyrrolotriazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 148.17 g/mol
- CAS Number : 937047-44-4
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : It has been identified as an inhibitor of various kinases, including those involved in cancer pathways. For instance, it interacts with mitogen-activated protein kinase (MAPK) pathways, which are crucial in cell signaling and proliferation .
- Impact on Cancer Metabolism : This compound has shown potential in modulating cancer cell metabolism through inhibition of pyruvate dehydrogenase kinases (PDKs), which play a significant role in cancer aggressiveness and metabolic reprogramming .
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, it has been shown to reduce viability in HER1 and HER2 driven tumor models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the core structure influence biological activity. Compounds with specific substitutions at the triazine moiety displayed enhanced potency against cancer cells compared to their parent compounds .
Case Study 1: HER Kinase Inhibition
A notable study evaluated a series of pyrrolotriazine derivatives for their ability to inhibit HER kinases. The results indicated that this compound derivatives exhibited promising selectivity and potency against these targets. The lead compound demonstrated a significant reduction in tumor growth in xenograft models .
Case Study 2: PDK Inhibition
Another investigation focused on synthesizing a library of triazine derivatives targeting PDKs. The study found that certain derivatives of this compound displayed strong inhibitory effects on PDK activity in both in vitro and in vivo settings. This suggests potential applications in treating metabolic disorders associated with cancer .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics:
Property | Value |
---|---|
Human Intestinal Absorption | High |
Blood-Brain Barrier Penetration | Moderate |
CYP450 Inhibition | Moderate |
Ames Test | Non-carcinogenic |
Despite its promising activity, further toxicity studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYBEJCEJFTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717448 | |
Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-44-4 | |
Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.